4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid
Description
4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety with a hydroxyl group
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-5-9-3-8(6-17-9)7-1-2-10(12(15)16)11(14)4-7/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKTNGSYFOFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689469 | |
| Record name | 4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-88-0 | |
| Record name | 4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formylation: The thiophene ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Coupling with Benzoic Acid: The formylated thiophene is then coupled with 2-hydroxybenzoic acid using Suzuki-Miyaura coupling reactions, which employ palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group on the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-yl)-2-hydroxybenzoic acid.
Reduction: 4-(5-Hydroxymethylthiophen-3-yl)-2-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Formylthiophene-4-boronic acid: Similar structure but with a boronic acid group instead of a benzoic acid moiety.
4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position.
Uniqueness
4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
